molecular formula C7H10N2O3 B2690397 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid CAS No. 98334-84-0

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Cat. No.: B2690397
CAS No.: 98334-84-0
M. Wt: 170.168
InChI Key: BDGYTUXXYSPFCF-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS Number: 98334-84-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C7H10N2O3
  • Molecular Weight : 170.16 g/mol
  • Structure : The compound features a tetrahydropyridazine ring, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, its structural analogs have shown promising results against multiple cancer cell lines, including HeLa and MDA-MB-231 cells. These findings indicate a potential role in developing targeted anticancer therapies .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain proteases, which are often overexpressed in various cancers. Molecular docking studies have highlighted its binding affinity to urokinase-type plasminogen activator (uPA), suggesting an anti-metastatic potential .
  • Neuroprotective Effects : Some studies have indicated that similar compounds exhibit neuroprotective effects by modulating neuroinflammatory pathways. While direct evidence for this compound is limited, the structural similarities with known neuroprotective agents warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth in HeLa and MDA-MB-231 cell lines
Enzyme InhibitionBinds to uPA with significant affinity
NeuroprotectionPotential modulation of neuroinflammatory responses

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various α-amino acid derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. The study utilized a panel of ten cancer cell lines from diverse origins to assess the efficacy of these compounds .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Metastasis : By inhibiting uPA activity, the compound may reduce the metastatic potential of cancer cells.
  • Modulation of Signaling Pathways : The compound might interact with various signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. How is the structural identity of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy (1H and 13C) identifies proton and carbon environments, distinguishing the tetrahydropyridazinone ring and propanoic acid moieties.
  • X-ray diffraction resolves bond lengths and angles, critical for verifying the bicyclic system and substituent positions .
  • IR spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the oxo group) .
  • Elemental analysis validates molecular formula (C₈H₁₀N₂O₃) .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₀N₂O₃
SMILESC1CC(=O)NN=C1C(=O)O
X-ray CrystallographyConfirms bicyclic ring geometry

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of hydrazine derivatives with diketones to form the pyridazinone core.
  • Step 2 : Functionalization via alkylation or coupling reactions to introduce the propanoic acid side chain .
  • Key reagents : Mo(CO)₆-mediated rearrangements optimize yields for pyridazine derivatives .
  • Purification : Chromatography (HPLC or column) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral profiles to match experimental data .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in complex mixtures .

Q. What methodologies are used to study the biological interactions of this compound?

Mechanistic studies focus on:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like cyclooxygenase or kinases .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding modes to active sites .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .
  • Pharmacokinetic Profiling : LC-MS quantifies metabolic stability and plasma protein binding .

Table 2: Example Bioactivity Data

TargetAssay TypeResult (IC₅₀)Reference
COX-2Fluorometric12.3 µM
EGFR KinaseRadiolabeled ATP8.7 µM

Q. How can synthetic by-products be minimized during scale-up?

Optimizing reaction conditions is critical:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity .
  • Catalyst Screening : Pd/C or Ni catalysts reduce side reactions in hydrogenation steps .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .
  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress in real time .

Q. What strategies validate the compound’s stability under physiological conditions?

Stability studies employ:

  • pH-Variation Experiments : Assess degradation in buffers (pH 1–10) via HPLC .
  • Forced Degradation : Exposure to heat, light, or oxidants (H₂O₂) identifies degradation pathways .
  • Metabolite Profiling : Liver microsome assays detect phase I/II metabolites .

Q. Methodological Considerations

  • Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., NMR + X-ray) .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, emphasizing in vitro studies unless explicitly permitted .

Properties

IUPAC Name

3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGYTUXXYSPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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